4-(Benzyloxy)phenyl 2-methylbenzoate
Description
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)21(22)24-19-13-11-18(12-14-19)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3 |
InChI Key |
VAUDJIBDOMUTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Reagents :
- 2-Methylbenzoic acid (1.0 equiv)
- 4-(Benzyloxy)phenol (1.1 equiv)
- DCC (1.6 equiv)
- DMAP (0.1 equiv)
- Anhydrous dichloromethane (DCM)
Procedure :
The carboxylic acid and phenol are dissolved in DCM under inert atmosphere. DCC and DMAP are added sequentially, and the mixture is stirred at room temperature for 24 hours. The precipitated N,N’-dicyclohexylurea (DCU) is removed by filtration, and the solvent is evaporated. Purification via silica gel chromatography (eluent: chloroform) yields the title compound.Yield and Purity :
Advantages and Limitations
- Advantages : High regioselectivity, minimal side reactions, and compatibility with acid-sensitive groups.
- Limitations : Costly reagents, necessity for anhydrous conditions, and laborious purification.
Acid-Catalyzed Fischer Esterification
The Fischer method employs protic acids (e.g., H$$2$$SO$$4$$) to catalyze the direct esterification of 2-methylbenzoic acid with 4-(benzyloxy)phenol in refluxing methanol.
Reaction Protocol
Reagents :
- 2-Methylbenzoic acid (1.0 equiv)
- 4-(Benzyloxy)phenol (1.2 equiv)
- Concentrated H$$2$$SO$$4$$ (catalytic)
- Methanol
Procedure :
The reactants are refluxed in methanol with H$$2$$SO$$4$$ (2–5 mol%) for 12–24 hours. Post-reaction, the mixture is neutralized with NaHCO$$3$$, extracted with ethyl acetate, and washed with brine. The organic layer is dried (Na$$2$$SO$$_4$$) and concentrated. Recrystallization from ethanol affords pure product.Yield and Purity :
Advantages and Limitations
- Advantages : Low cost, simple setup, and no coupling agents required.
- Limitations : Moderate yields due to equilibrium limitations, prolonged reaction times, and potential degradation of acid-sensitive groups.
Acyl Chloride-Mediated Esterification
This two-step approach involves converting 2-methylbenzoic acid to its acyl chloride, followed by reaction with 4-(benzyloxy)phenol in the presence of a base.
Reaction Protocol
Step 1: Synthesis of 2-Methylbenzoyl Chloride
Reagents :
- 2-Methylbenzoic acid (1.0 equiv)
- Thionyl chloride (SOCl$$_2$$, 1.5 equiv)
- Catalytic DMF
Procedure :
The acid is refluxed with SOCl$$2$$ and DMF (1–2 drops) for 2 hours. Excess SOCl$$2$$ is removed under vacuum to yield the acyl chloride.
Step 2: Esterification
Reagents :
- 2-Methylbenzoyl chloride (1.0 equiv)
- 4-(Benzyloxy)phenol (1.1 equiv)
- Pyridine (1.5 equiv)
- Anhydrous THF
Procedure :
The acyl chloride is added dropwise to a solution of phenol and pyridine in THF at 0°C. The mixture is stirred at room temperature for 4 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried and concentrated.
Yield and Purity :
Advantages and Limitations
- Advantages : High yields, rapid reaction kinetics, and no equilibrium constraints.
- Limitations : Handling corrosive reagents (SOCl$$_2$$), stringent anhydrous requirements, and generation of acidic byproducts.
Comparative Analysis of Synthesis Methods
| Parameter | Steglich Esterification | Fischer Esterification | Acyl Chloride Method |
|---|---|---|---|
| Reaction Time | 24 hours | 12–24 hours | 6 hours |
| Yield | 70–80% | 50–65% | 80–85% |
| Purity | >95% | ~90% | >98% |
| Cost | High (DCC/DMAP) | Low | Moderate |
| Scalability | Laboratory-scale | Pilot-scale | Industrial-scale |
| Key Advantage | Mild conditions | Simplicity | High efficiency |
Mechanistic Insights and Optimization
Steglich Esterification Mechanism
DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the phenol via nucleophilic acyl substitution. DMAP accelerates the reaction by stabilizing the transition state.
Optimization :
Fischer Esterification Equilibrium
The reaction is governed by Le Chatelier’s principle. Removing water (e.g., molecular sieves) shifts equilibrium toward ester formation, boosting yields to ~75%.
Acyl Chloride Reactivity
The electrophilic acyl chloride readily reacts with the phenoxide ion (generated in situ by pyridine), ensuring near-quantitative conversion. Excess phenol (1.5 equiv) further drives the reaction to completion.
Applications and Derivatives
4-(Benzyloxy)phenyl 2-methylbenzoate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Benzyloxy)phenyl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions with target proteins or enzymes, influencing their activity. The ester moiety can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can further interact with biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoate Derivatives
Key Observations:
- Substituent Influence on Lipophilicity: Longer alkyl/alkoxy chains (e.g., hexyloxy in or octadecyloxy in ) increase hydrophobicity, whereas methoxy or benzyloxy groups balance moderate lipophilicity with aromatic stability .
- Functional Group Reactivity: Oxirane-containing derivatives (e.g., ) enable polymerization or cross-linking, unlike this compound, which lacks such reactive moieties. Benzyloxy groups in the target compound may undergo hydrogenolysis, a feature absent in methoxy or alkyl-substituted analogues .
Q & A
Q. What analytical methods quantify degradation products under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify degradation pathways (e.g., hydrolysis to 4-(benzyloxy)phenol and 2-methylbenzoic acid). Quantify using external calibration curves and validate with spiked recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
